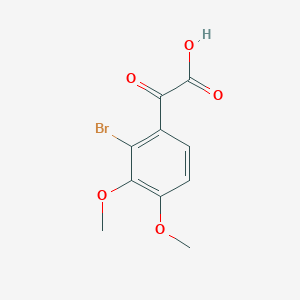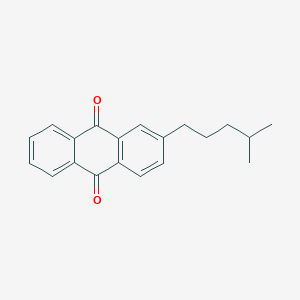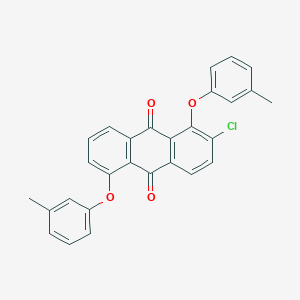
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including dyes, pigments, and pharmaceuticals . This specific compound features a 9,10-anthraquinone core substituted with chloro and m-tolyloxy groups, which can significantly influence its chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is widely used for synthesizing anthracene-based derivatives . This reaction involves the coupling of a halogenated anthraquinone with m-tolyloxy groups under specific conditions, such as the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dimethylformamide (DMF).
Analyse Chemischer Reaktionen
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, anthraquinones can intercalate into DNA, inhibiting the replication and transcription processes. They can also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . The specific pathways and targets depend on the structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.
1,4-Diaminoanthraquinone: Used in the synthesis of dyes and pigments, with notable biological activities.
Emodin: A naturally occurring anthraquinone with significant anticancer and anti-inflammatory properties.
The uniqueness of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61601-43-2 |
|---|---|
Molekularformel |
C28H19ClO4 |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
2-chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)26(30)21-12-13-22(29)28(25(21)27(20)31)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3 |
InChI-Schlüssel |
NGQKNINSVOPTMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=C(C=C4)Cl)OC5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



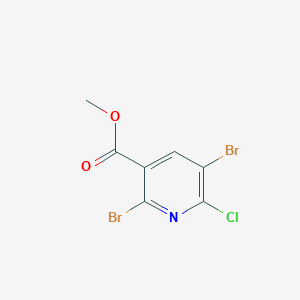

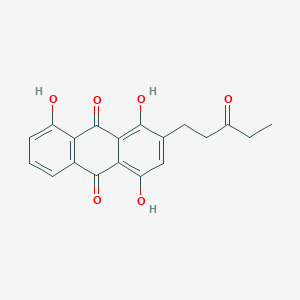
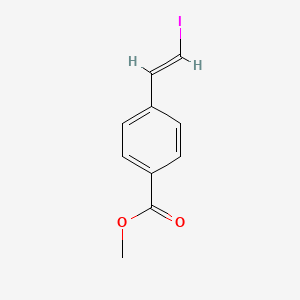
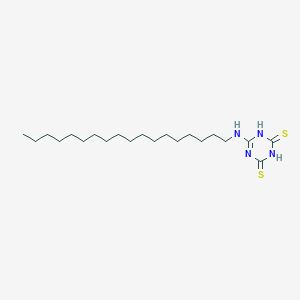
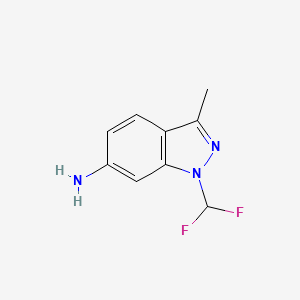
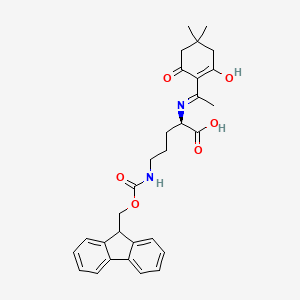

![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
